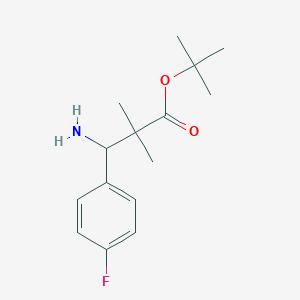
tert-Butyl 3-amino-3-(4-fluorophenyl)-2,2-dimethylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-amino-3-(4-fluorophenyl)-2,2-dimethylpropanoate is an organic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of a tert-butyl ester group, an amino group, and a fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-amino-3-(4-fluorophenyl)-2,2-dimethylpropanoate typically involves the reaction of tert-butyl 3-amino-2,2-dimethylpropanoate with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced waste generation .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 3-amino-3-(4-fluorophenyl)-2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The fluorophenyl group can be reduced to form a phenyl group.
Substitution: The tert-butyl ester group can be substituted with other ester groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides and acid chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the fluorophenyl group can produce phenyl derivatives .
Applications De Recherche Scientifique
tert-Butyl 3-amino-3-(4-fluorophenyl)-2,2-dimethylpropanoate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-amino-3-(4-fluorophenyl)-2,2-dimethylpropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator by binding to the active site of enzymes or receptors, thereby affecting their activity. The exact pathways involved depend on the specific biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 3-amino-3-(4-chlorophenyl)-2,2-dimethylpropanoate
- tert-Butyl 3-amino-3-(4-bromophenyl)-2,2-dimethylpropanoate
- tert-Butyl 3-amino-3-(4-methylphenyl)-2,2-dimethylpropanoate
Uniqueness
tert-Butyl 3-amino-3-(4-fluorophenyl)-2,2-dimethylpropanoate is unique due to the presence of the fluorophenyl group, which imparts specific electronic and steric properties to the molecule. This makes it particularly useful in the design of pharmaceuticals and materials with tailored properties .
Propriétés
Formule moléculaire |
C15H22FNO2 |
|---|---|
Poids moléculaire |
267.34 g/mol |
Nom IUPAC |
tert-butyl 3-amino-3-(4-fluorophenyl)-2,2-dimethylpropanoate |
InChI |
InChI=1S/C15H22FNO2/c1-14(2,3)19-13(18)15(4,5)12(17)10-6-8-11(16)9-7-10/h6-9,12H,17H2,1-5H3 |
Clé InChI |
PTXUIHYCMITTRL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(C)(C)C(C1=CC=C(C=C1)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


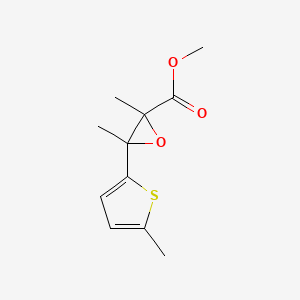
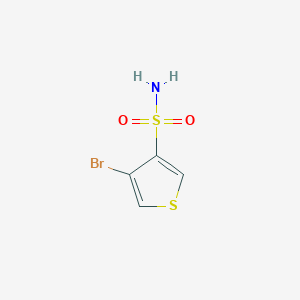
![5-Oxaspiro[3.5]nonane-8-sulfonamide](/img/structure/B13217007.png)
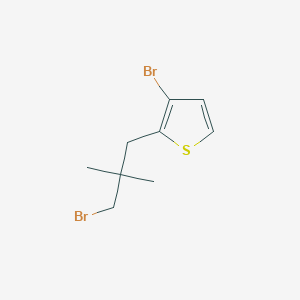
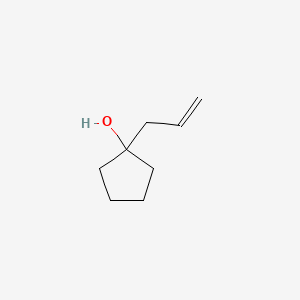
![4-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B13217028.png)
![1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)cyclobutan-1-ol](/img/structure/B13217032.png)
amine](/img/structure/B13217036.png)

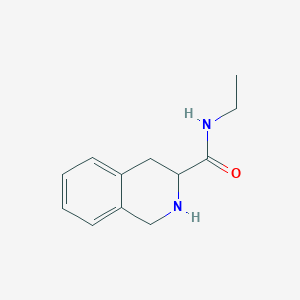
![1-[3-(Dimethylamino)-2-hydroxypropyl]cyclohexane-1-carbonitrile](/img/structure/B13217052.png)
![3-(Pyridine-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13217058.png)


